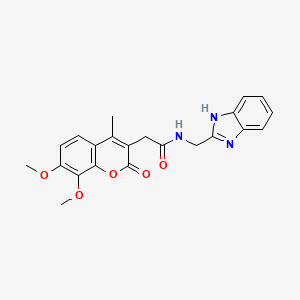

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features both benzimidazole and chromone moieties. These structural elements are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of Benzimidazole Moiety: Starting from o-phenylenediamine, the benzimidazole ring can be formed through cyclization with formic acid or other suitable reagents.

Chromone Synthesis: The chromone core can be synthesized from appropriate starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate through cyclization reactions.

Coupling Reaction: The final step involves coupling the benzimidazole and chromone moieties through an acetamide linkage, possibly using reagents like acetic anhydride and catalysts under controlled conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzimidazole ring.

Reduction: Reduction reactions could target the carbonyl groups in the chromone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or chromone rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products depend on the specific reactions and conditions but may include oxidized or reduced derivatives, substituted benzimidazole or chromone compounds, and various acetamide-linked analogs.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide exhibit significant anticancer activities. Specifically, studies have shown that derivatives of benzimidazole can display antiproliferative effects against various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HepG2 | Liver Cancer | 6.45 |

| MCF-7 | Breast Cancer | 5.85 |

| A549 | Lung Cancer | 4.53 |

These findings suggest that the compound may interact with specific enzymes or receptors involved in cellular growth and proliferation pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial potential. Studies have evaluated its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significant, indicating effective antimicrobial action:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Klebsiella pneumoniae | 2.60 |

These results highlight the compound's potential as a therapeutic agent against infections caused by resistant bacterial strains .

Therapeutic Potential

The diverse biological activities of this compound suggest its potential use in treating various diseases:

- Cancer Therapy: Given its anticancer properties, ongoing research may lead to the development of novel cancer treatments.

- Antimicrobial Agents: Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotics.

- Other Therapeutic Areas: The benzimidazole core is known for various pharmacological activities including antiviral and anti-inflammatory effects, indicating further exploration could yield additional therapeutic applications .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety may bind to DNA or proteins, while the chromone structure could interact with cellular pathways involved in oxidative stress or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-benzimidazol-2-ylmethyl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide

- N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

The unique combination of benzimidazole and chromone moieties, along with specific substitutions like methoxy groups, distinguishes N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide from other similar compounds

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, identified as compound Y042-6980, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features combine a benzimidazole moiety with a chromenone core, suggesting diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 407.42 g/mol |

| Molecular Formula | C22H21N3O5 |

| LogP | 2.8748 |

| Polar Surface Area | 80.673 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. This particular compound has been studied for its potential in various therapeutic areas:

Antitumor Activity

Several studies have highlighted the antitumor properties of benzimidazole derivatives. For instance, compounds similar to Y042-6980 have shown promising results against various cancer cell lines. In particular, a study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827, demonstrating their potential as antitumor agents .

Antimicrobial Activity

Benzimidazole derivatives have also been noted for their antimicrobial properties. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that these compounds could inhibit bacterial growth more effectively than standard antibiotics like ciprofloxacin and norfloxacin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- DNA Interaction : Many benzimidazole derivatives bind to DNA, particularly within the minor groove, which can interfere with DNA replication and transcription processes .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism, contributing to its therapeutic effects .

Case Studies and Research Findings

- Antitumor Efficacy : A case study involving a derivative of Y042-6980 showed significant cytotoxicity against various cancer cell lines in both 2D and 3D culture systems. The compound demonstrated an IC50 value of approximately 5 μM against HCC827 cells, indicating strong antitumor potential .

- Antimicrobial Studies : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Properties

Molecular Formula |

C22H21N3O5 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C22H21N3O5/c1-12-13-8-9-17(28-2)21(29-3)20(13)30-22(27)14(12)10-19(26)23-11-18-24-15-6-4-5-7-16(15)25-18/h4-9H,10-11H2,1-3H3,(H,23,26)(H,24,25) |

InChI Key |

HOOQBISQRXYLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.